N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 1,3,4-thiadiazole ring and methoxyphenyl groups. The compound’s structure includes:
- 1,3,4-Thiadiazole moiety: A heterocyclic ring known for its electron-deficient nature and role in enhancing bioactivity, particularly in anticancer and antimicrobial agents.
- Methoxy substituents: The 2-methoxyphenyl (attached to the piperidine’s carboxamide) and 4-methoxyphenyl (on the thiadiazole ring) groups influence solubility and binding interactions.
Structural studies of such compounds often rely on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-28-17-11-9-15(10-12-17)20-24-25-21(30-20)16-6-5-13-26(14-16)22(27)23-18-7-3-4-8-19(18)29-2/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMRPNVEZUTKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.
Coupling with Piperidine: The thiadiazole derivative is then coupled with a piperidine derivative through a nucleophilic substitution reaction.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring or the piperidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiadiazole moieties exhibit notable anticancer properties. The structure of N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide suggests potential interactions with cellular pathways involved in cancer proliferation and survival. For instance, studies have shown that similar thiadiazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Thiadiazole derivatives have been documented to possess efficacy against a range of microbial pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, as novel compounds like this one could provide alternative therapeutic options .
Enzyme Inhibition
One of the proposed mechanisms for the anticancer effects of thiadiazole derivatives is their ability to inhibit specific enzymes involved in cancer metabolism. For example, similar compounds have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndromes associated with cancer progression .
Interaction with Cellular Targets
The compound may interact with cellular receptors or proteins that are crucial for cell signaling pathways related to growth and survival. This interaction can lead to altered gene expression profiles that favor apoptosis over proliferation in cancer cells.
Synthesis and Evaluation
A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against several human cancer cell lines, including breast and colon cancer cells. The results demonstrated significant inhibition rates, highlighting the potential of these compounds as lead candidates for further development .
Pharmacokinetic Studies
Pharmacokinetic evaluations are essential for understanding the bioavailability and metabolic stability of this compound. These studies typically involve assessing absorption, distribution, metabolism, and excretion (ADME) properties to predict how the compound behaves in biological systems .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, they may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Structural Variations: Backbone Differences: The target compound’s piperidine-carboxamide scaffold contrasts with Compound 22’s acrylamide linker. Methoxy Substitution Patterns: The target compound’s 2-methoxyphenyl group may sterically hinder binding compared to Compound 22’s symmetric 4-methoxyphenyl substituents. Methoxy groups at para positions (as in Compound 22) are often associated with stronger π-π stacking interactions in enzymatic pockets.
The acrylamide moiety may facilitate covalent binding to biological targets (e.g., kinases), whereas the target compound’s carboxamide group likely engages in non-covalent interactions . The piperidine ring in the target compound could modulate selectivity for intracellular targets (e.g., tubulin or topoisomerases) due to its bulkier structure.
Pharmacokinetic Implications :
- The higher molecular weight of the target compound (424.52 vs. 367.42 g/mol) may reduce passive diffusion across cell membranes. However, the piperidine ring could improve metabolic stability compared to acrylamide derivatives, which are prone to hydrolysis.
Biological Activity
N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core linked to a thiadiazole moiety and methoxyphenyl groups. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, similar to the compound , exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated cytotoxic activity against various cancer cell lines. In studies evaluating similar thiadiazole derivatives, IC50 values as low as 2.76 µM were recorded against ovarian cancer cell lines (OVXF 899) .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | OVXF 899 | 2.76 |
| Compound B | PXF 1752 | 9.27 |
| This compound | TBD | TBD |
Anticholinesterase Activity
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential use in treating Alzheimer's disease. A study demonstrated that certain 1,3,4-thiadiazole derivatives showed enhanced anticholinesterase activity compared to donepezil, a standard treatment for Alzheimer's . The most active compounds in this class achieved IC50 values in the nanomolar range.
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase and various kinases.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
- Interaction with Receptors : Potential interaction with neurotransmitter receptors could explain their neuroprotective effects.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in preclinical models:
- Study on Anticancer Efficacy : A derivative with a similar structure was tested against multiple cancer cell lines and showed selective cytotoxicity towards ovarian cancer cells.
- Alzheimer's Disease Model : In vitro tests indicated that certain modifications to the thiadiazole structure enhanced binding affinity to acetylcholinesterase.
Q & A
Basic: What are the optimal synthetic routes for N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide, and how can reaction yields be improved?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. Key steps include cyclization using phosphorus oxychloride (POCl₃) under reflux conditions (90–110°C) in solvents like dimethylformamide (DMF) or ethanol. Intermediate piperidine derivatives are functionalized via carboxamide coupling using activating agents such as EDCI/HOBt. Yield optimization requires:
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMSO/water mixtures .
- Reaction monitoring: TLC or HPLC to track intermediate formation and minimize side products .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and piperidine carbons (δ 40–60 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 452.15) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How do structural modifications at the methoxyphenyl groups influence biological activity?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing substituents (e.g., fluorine at the para-position) enhance target binding affinity by 1.5–2-fold in kinase inhibition assays .
- Methoxy group removal reduces solubility but increases metabolic stability in hepatic microsome assays .
- Steric effects: Bulkier substituents (e.g., isopropyl) on the thiadiazole ring decrease activity due to steric hindrance .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Answer: Contradictions often arise from:
- Purity variations: Impurities >5% can skew IC₅₀ values. Validate purity via orthogonal methods (NMR, HPLC) .
- Assay conditions: Differences in buffer pH (e.g., 7.4 vs. 6.8) or serum protein content alter bioavailability. Standardize protocols using guidelines from .
- Cell line specificity: Activity against HT-29 (colon cancer) vs. MCF-7 (breast cancer) may reflect variable receptor expression .
Advanced: What computational approaches are used to study interactions between this compound and biological targets?
Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds with methoxyphenyl groups .
- MD simulations: GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Basic: How can researchers address poor aqueous solubility in pharmacological assays?
Answer:
- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
- Surfactants: Polysorbate-80 (0.05% w/v) in PBS improves dispersion for in vitro assays .
Advanced: What in vitro models are suitable for assessing metabolic stability?
Answer:
- Liver microsomes: Incubate with human/rat microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ > 60 min indicates stability) .
- CYP450 inhibition assays: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolism pathways .
Basic: Which intermediates are critical in the synthesis, and how are they optimized?
Answer:
- Thiadiazole intermediate (5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine): Synthesized via cyclization of thiosemicarbazide derivatives. Optimize yield (70–80%) by controlling POCl₃ stoichiometry (3:1 molar ratio) .
- Piperidine-carboxamide precursor: Purify via flash chromatography (ethyl acetate:methanol 9:1) to >90% purity .
Advanced: How can regioselectivity be controlled during thiadiazole ring formation?
Answer:
- Reagent choice: POCl₃ promotes cyclization at the 2-position, while PCl₅ favors 5-substitution .
- Solvent effects: Polar aprotic solvents (DMF) enhance regioselectivity by stabilizing transition states .
Advanced: What formulation strategies improve in vivo delivery of this compound?
Answer:
- Nanoformulations: PEGylated liposomes (size: 100–150 nm) increase plasma half-life by 3-fold in rodent models .
- Prodrugs: Esterification of the carboxamide group enhances oral bioavailability (AUC₀–24h by 40%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
